7-Cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-Cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group is introduced through subsequent reactions involving cyclopropane derivatives.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 7-Cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is studied for its biological activity. It has shown promise as an antitumor agent and is being investigated for its potential use in cancer therapy.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent and its role in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in material science and chemical engineering.
Mechanism of Action
The mechanism by which 7-Cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid: This compound is structurally similar but lacks the cyclopropyl group.
2-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Another close relative with a different substitution pattern.
Uniqueness: 7-Cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to the presence of the cyclopropyl group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(21)13-8-14(11-6-7-11)19-15(17-13)9-12(18-19)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIQPEIRJRJJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC(=NN23)C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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